Octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Overview
Description
Octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a chemical compound with the linear formula C6H12N2O2S . It is also known by its CAS Number: 1212331-13-9 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2
. This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results . Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound . For a detailed chemical reactions analysis, it would be best to refer to peer-reviewed papers and technical documents related to this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass is 176.06194880 g/mol . The topological polar surface area is 66.6 Ų . It has a heavy atom count of 11 . The compound is a solid at room temperature .Scientific Research Applications
Synthesis Methods and Structural Studies
New Synthesis Routes : Octahydropyrrolo[1,2-a]pyrazines, structurally similar to Octahydrothieno[3,4-b]pyrazine, have been synthesized using new methods, such as starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more accessible. This advancement in synthesis methods is crucial for developing new drugs and materials (Likhosherstov, Peresada, & Skoldinov, 1993).
Crystal Growth & Design : Octahydrothieno[3,4-b]pyrazine derivatives have been used as linkers in the synthesis of hybrid networks, involving complex metal-based structures. This highlights their potential in designing new molecular architectures for various applications (Podgajny et al., 2014).
Photovoltaic and Electrochemical Applications
Dye-Sensitized Solar Cells (DSSCs) : Pyrido[3,4-b]pyrazine-based organic sensitizers have been developed for use in DSSCs. The unique electronic properties of these compounds, including their absorption spectra and energy levels, make them promising candidates for solar energy conversion (Ying et al., 2014).
Low Band Gap Materials : Fused-ring thieno[3,4-b]pyrazines have been used to produce low band gap materials, particularly in photovoltaic devices. Their ability to adjust band gaps makes them valuable for applications requiring specific light absorption characteristics (Rasmussen, Schwiderski, & Mulholland, 2011).
Chemical Reactivity and Bonding
- Bonding Characteristics : The bonding nature of pyrazine derivatives with metals like copper(II), cobalt(II), and nickel(II) has been studied, showing diverse geometries and bonding through nitrogen and oxygen atoms. This knowledge is essential for developing metal-organic frameworks and catalytic systems (Sanyal & Mondal, 1979).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards related to the compound. Precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes represent safety precautions that should be taken when handling the compound .
Properties
IUPAC Name |
1,2,3,4,4a,5,7,7a-octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10)3-5-6(4-11)8-2-1-7-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPSKZNDAZYXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CS(=O)(=O)CC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586076 | |
Record name | Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53056-91-0 | |
Record name | Octahydro-6H-6lambda~6~-thieno[3,4-b]pyrazine-6,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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